molecular formula C20H16N2O3 B14360716 Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate CAS No. 94543-19-8

Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate

Cat. No.: B14360716
CAS No.: 94543-19-8
M. Wt: 332.4 g/mol
InChI Key: BTXIWGHGKQUDCU-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate is a complex organic compound belonging to the class of pyrroloquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]quinoxalines, including Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate, typically involves the intramolecular cyclization of quinoxaline derivatives. One common method involves the reaction of N-(2,4-difluorophenyl)-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carboxamide with sodium hydride . Another method includes the Clauson-Kaas reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using a NaBH4-CuSO4 system .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen in the presence of a palladium catalyst .

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, acetic acid, and NaBH4-CuSO4. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various substituted pyrroloquinoxalines .

Mechanism of Action

Properties

94543-19-8

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate

InChI

InChI=1S/C20H16N2O3/c1-25-18(23)12-14-11-17-19(13-7-3-2-4-8-13)21-15-9-5-6-10-16(15)22(17)20(14)24/h2-11,24H,12H2,1H3

InChI Key

BTXIWGHGKQUDCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O

Origin of Product

United States

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